molecular formula C8H9NO B1294928 Acetophenone oxime CAS No. 613-91-2

Acetophenone oxime

Cat. No. B1294928
CAS RN: 613-91-2
M. Wt: 135.16 g/mol
InChI Key: JHNRZXQVBKRYKN-UHFFFAOYSA-N
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Description

Acetophenone oxime is a solid but slightly soluble substance . It is used as a ligand in transition-metal complex catalyst chemistry . Oxime acts as an antioxidant, radical scavenger which find applications in textile, plastic, paint, detergent, and rubber industry .


Synthesis Analysis

Acetophenone oximes are synthesized by refluxing the acetophenone derivative with a solution of hydroxylamine hydrochloride in the presence of potassium hydroxide . The resulting product is an addition product, which undergoes dehydration to form the oxime .


Molecular Structure Analysis

The molecular formula of this compound is C8H9NO . Its molecular weight is 135.16 . The SMILES string representation is C\\C(=N/O)c1ccccc1 .


Chemical Reactions Analysis

This compound undergoes the Beckmann rearrangement . This reaction is employed in many sectors to convert oximes to amides . The reaction has greatly been improved since its discovery in terms of safety and viability .


Physical And Chemical Properties Analysis

This compound has a boiling point of 118-120 °C/20 mmHg (lit.) and a melting point of 55-60 °C (lit.) . Its density is 1.11 g/mL at 25 °C (lit.) . It is stored at a temperature of -20°C .

Scientific Research Applications

Synthesis and Chemical Transformations

Acetophenone oxime serves as a foundational compound for synthesizing a variety of chemically significant derivatives. For instance, studies have focused on the synthesis of acetophenone oximes and their corresponding bridged terphthaloyl oxime esters. These compounds were synthesized through the esterification of this compound derivatives, showcasing moderate yields and confirming the structures of the resulting compounds using spectroscopic techniques such as IR, NMR, and mass spectrometry (Bawa & Friwan, 2019). Furthermore, the catalytic performance of NHPI/Co(II) was investigated by selectively oxidizing ethylbenzene to acetophenone, highlighting a cost-effective and environmentally benign process for acetophenone production, with hexafluoropropan-2-ol significantly enhancing the transformation efficiency (Xu et al., 2020).

Antifungal Activities

Acetophenone oximes have been evaluated for their antifungal properties. In one study, acetophenone oximes and their terphthaloyl oxime esters exhibited inhibitory effects against Aspergillus niger, with some derivatives showing comparable or superior efficacy to commercially available antifungal agents (Bawa & Friwan, 2018).

Antioxidant Properties

Research has also investigated the antioxidant potential of acetophenone oximes. For instance, the inhibition of oxidation reactions by acetophenone in the presence of aqueous extracts from edible fruits and vegetables suggested that these extracts could effectively prevent the chemical oxidation of acetophenone, indicating the antioxidant capabilities of these natural extracts (Agwaramgbo et al., 2013).

Catalysis and Organic Synthesis

The versatility of acetophenone oximes extends to their role in catalysis and the synthesis of heterocyclic compounds. One study highlighted the rhodium(III)-catalyzed annulation of acetophenone O-acetyl oximes with allenoates to afford isoquinolines, demonstrating the potential of acetophenone oximes in facilitating complex organic reactions under redox-neutral conditions (Wang et al., 2019).

Mechanism of Action

Target of Action

Acetophenone oxime primarily targets the acid sites of zeolite H-beta . These acid sites play a crucial role in the Beckmann rearrangement of this compound .

Mode of Action

The oxime is N-protonated at room temperature on the acid sites of zeolite H-beta . This interaction with its target results in the formation of two isomeric amides, acetanilide and N-methyl benzamide (NMB), at reaction temperatures of 423 K or above . These amides interact with the Brønsted acid sites of zeolite H-beta through hydrogen bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Beckmann rearrangement . This rearrangement is a common reaction used in organic chemistry, transforming ketoximes into amides . The Beckmann rearrangement of this compound leads to the formation of two isomeric amides, acetanilide and NMB .

Pharmacokinetics

It’s known that the compound has a boiling point of 118-120 °c/20 mmhg , which may influence its distribution and elimination in the body.

Result of Action

The result of this compound’s action is the formation of two isomeric amides, acetanilide and NMB . These amides are formed at reaction temperatures of 423 K or above . The presence of residual water can hydrolyze these two amides, while larger amounts of water inhibit the formation of NMB and cause the total hydrolysis of the acetanilide .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of water . At room temperature, the oxime is N-protonated on the acid sites of zeolite H-beta . In the presence of water, the reaction starts at 473 K, still being very selective up to 573 K, and the amide is partially hydrolyzed only above this temperature .

Safety and Hazards

Acetophenone oxime causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur is a promising metal-free synthetic scheme to conveniently afford sulfur-containing aromatics . This method offers a convenient protocol to afford polyheterocyclic structures from simple substrates .

Biochemical Analysis

Biochemical Properties

Acetophenone oxime plays a significant role in biochemical reactions, particularly in the Beckmann rearrangement, where it is converted into amides. This compound interacts with various enzymes and proteins, including zeolite H-beta and silicalite-N, which act as catalysts in the rearrangement process . The interaction involves the N-protonation of this compound at room temperature on the acid sites of zeolite H-beta, leading to the formation of isomeric amides such as acetanilide and N-methyl benzamide . These interactions are primarily hydrogen bonds with the Brønsted acid sites of the zeolite.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly enzymes and proteins. The compound exerts its effects through binding interactions with the acid sites of zeolite H-beta, leading to N-protonation and subsequent formation of amides . This process involves enzyme activation and changes in gene expression, which are crucial for the conversion of this compound into its amide products. The presence of water can also influence the reaction, leading to hydrolysis of the amides at higher temperatures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable at room temperature but undergoes significant changes at higher temperatures. For instance, at reaction temperatures of 423 K or above, this compound is converted into isomeric amides . Over time, the presence of water can lead to the hydrolysis of these amides, affecting the overall reaction and the stability of the compound . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the importance of controlling reaction conditions.

Metabolic Pathways

This compound is involved in metabolic pathways related to the Beckmann rearrangement. The compound interacts with enzymes such as zeolite H-beta and silicalite-N, which catalyze the conversion of this compound into amides . These enzymes play a crucial role in the metabolic flux, affecting the levels of metabolites produced during the reaction. The presence of water can also influence the metabolic pathways by hydrolyzing the amides and altering the overall reaction dynamics .

properties

IUPAC Name

(NE)-N-(1-phenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNRZXQVBKRYKN-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1
Source PubChem
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Molecular Formula

C8H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID7060627, DTXSID701299588
Record name Ethanone, 1-phenyl-, oxime
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Molecular Weight

135.16 g/mol
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CAS RN

10341-75-0, 613-91-2
Record name Ethanone, 1-phenyl-, oxime, (1E)-
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Record name Acetophenone oxime
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Synthesis routes and methods I

Procedure details

Acetophenone (5.0 mL, 43 mmol) was dissolved in methanol (50 mL). Hydroxylamine hydrochloride (6.1 g, 88 mmol) was added to the mixture followed by 10N sodium hydroxide (10 mL, 100 mmol). Reaction was stirred at room temperature for 20 minutes. 10N Sodium hydroxide (5 mL, 50 mmol) was added to the mixture. Reaction was heated at reflux for 1 hour. Mixture was cooled to room temperature and stirred for 4 hours. Reaction mixture was concentrated in vacuo. Residue was treated with water. Mixture was extracted 2× diethyl ether. Combined extracts were washed 1× water, 1× brine. Organic layer was dried (magnesium sulfate), filtered and concentrated. Title compound was obtained as white solid in 76% yield. MS m/e (M+H)+=136.0.
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6.1 g
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10 mL
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5 mL
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Yield
76%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a 50 ml round-bottom flask, a mixture of acetophenone, hydroxylamine hydrochloride in pyridine was stirred, at room temperature under nitrogen blanket, for five days. The reaction mixture was then concentrated under vacuum to remove most of pyridine. The oil was then distilled at 55° C. under 0.1 mbar. The product was obtained in 95% yield.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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